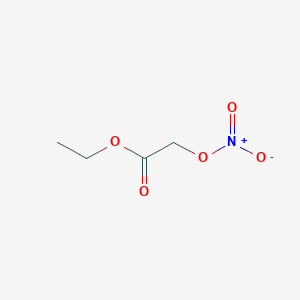
Acetic acid, (nitrooxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (nitrooxy)-, ethyl ester, also known as ethyl nitroacetate, is an organic compound with the molecular formula C₄H₇NO₄. It is an ester derived from nitroacetic acid and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nitroacetate can be synthesized through the esterification of nitroacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Nitroacetic acid+Ethanol→Ethyl nitroacetate+Water
In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of ethyl nitroacetate may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl nitroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl nitroacetate can be hydrolyzed to produce nitroacetic acid and ethanol.
Reduction: The nitro group in ethyl nitroacetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Nitroacetic acid and ethanol.
Reduction: Ethyl aminoacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl nitroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific biochemical pathways.
Materials Science: Ethyl nitroacetate is investigated for its potential use in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of ethyl nitroacetate involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound of interest in drug development and other applications .
Comparison with Similar Compounds
Ethyl nitroacetate can be compared with other similar compounds, such as:
Methyl nitroacetate: Similar in structure but with a methyl group instead of an ethyl group. It has slightly different reactivity and applications.
Ethyl acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl aminoacetate: Formed by the reduction of ethyl nitroacetate, it has different chemical properties and applications
Properties
CAS No. |
999-17-7 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
ethyl 2-nitrooxyacetate |
InChI |
InChI=1S/C4H7NO5/c1-2-9-4(6)3-10-5(7)8/h2-3H2,1H3 |
InChI Key |
PMCOPORTQICYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















